molecular formula C15H20N2O5 B595839 tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-24-6

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B595839
CAS No.: 1233860-24-6
M. Wt: 308.334
InChI Key: MMTLDQWOGUSHKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-(2-nitrophenoxy)pyrrolidine with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress and signaling pathways. The pyrrolidine ring provides structural stability and facilitates binding to specific molecular targets .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-11(10-16)21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTLDQWOGUSHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90720982
Record name tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-24-6
Record name tert-Butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90720982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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